molecular formula C6H4N2OS B1611590 Thiazolo[5,4-b]pyridin-2(1H)-one CAS No. 90180-85-1

Thiazolo[5,4-b]pyridin-2(1H)-one

Cat. No. B1611590
CAS RN: 90180-85-1
M. Wt: 152.18 g/mol
InChI Key: HXNDHWLIFLZUKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Thiazolo[5,4-b]pyridin-2(1H)-one involves several steps . Aniline/4-aminopyridine is converted to the corresponding thiourea derivative, which is then cyclized to obtain benzothiazol-2-ylamine/thiazolo[5,4-b]pyridin-2-ylamine . Finally, these are condensed with various aromatic and heteroaromatic aldehydes to obtain novel Schiff bases of benzothiazol-2-ylamine and thiazolo[5,4-b]pyridin-2-ylamine .


Molecular Structure Analysis

The molecular structure of Thiazolo[5,4-b]pyridin-2(1H)-one is complex and involves several heterocyclic rings . The structures of the synthesized compounds were elucidated whenever possible on the basis of elemental analysis and spectral data .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridin-2(1H)-one can undergo a variety of chemical reactions . For instance, it can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .

Future Directions

The synthesis of Thiazolo[5,4-b]pyridin-2(1H)-one and its derivatives has potential applications in medicinal chemistry . They exhibit promising biological activities, including antimicrobial and anticancer effects . Future research could focus on exploring these biological activities further and developing more efficient synthesis methods.

properties

IUPAC Name

1H-[1,3]thiazolo[5,4-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-6-8-4-2-1-3-7-5(4)10-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNDHWLIFLZUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70536881
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiazolo[5,4-b]pyridin-2(1H)-one

CAS RN

90180-85-1
Record name [1,3]Thiazolo[5,4-b]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70536881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiazolo[5,4-b]pyridin-2(1H)-one
Reactant of Route 2
Thiazolo[5,4-b]pyridin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
Thiazolo[5,4-b]pyridin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
Thiazolo[5,4-b]pyridin-2(1H)-one
Reactant of Route 5
Thiazolo[5,4-b]pyridin-2(1H)-one
Reactant of Route 6
Thiazolo[5,4-b]pyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.